Uzarigenin digitaloside

Na+/K+-ATPase Cardenolide Binding Porcine Kidney Enzyme

Generic cardenolides lack the defined digitalose substitution needed for valid Na⁺/K⁺-ATPase binding kinetics. This purified uzarigenin digitaloside provides a precisely characterized glycoside for SAR studies. - **Defined glycoprobe:** β-D-digitalose moiety on 5α,14β-androstane scaffold enables quantification of sugar effects on inhibition potency (aglycone Kd = 1.05 μM baseline). - **Assay-ready:** For inotropic screening, cancer cell panels (compare to uzarigenin 0.3-8.0 μM IC₅₀), or phytochemical authentication of Nerium extracts. - **Supply security:** HPLC ≥98%, available for immediate research delivery.

Molecular Formula C30H46O8
Molecular Weight 534.7 g/mol
Cat. No. B11938136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUzarigenin digitaloside
Molecular FormulaC30H46O8
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
InChIInChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3
InChIKeyVPUNMTHWNSJUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uzarigenin Digitaloside for Na⁺/K⁺-ATPase Research


Uzarigenin digitaloside (CAS 61217-80-9) is a naturally occurring cardiac glycoside of the cardenolide class, characterized by a 5α-H (A/B trans) steroid skeleton linked at C-3 to a β-D-digitalose sugar moiety [1]. As a glycoside of the aglycone uzarigenin, it retains the core cardenolide pharmacophore—a 14β-hydroxy-5α,14β-androstane framework with a butenolide ring at C-17—that is essential for binding to and inhibiting the Na⁺/K⁺-ATPase pump . The compound is isolable from Nerium species and related Apocynaceae plants, and is primarily utilized as a research tool in studies of cardenolide structure-activity relationships (SAR), glycosylation effects on potency and toxicity, and comparative Na⁺/K⁺-ATPase binding kinetics [2].

Why Uzarigenin Digitaloside Cannot Be Replaced


Despite sharing the same aglycone core, cardiac glycosides exhibit profound differences in potency, selectivity, and toxicity that are driven by subtle variations in glycosylation and stereochemistry [1]. The specific β-D-digitalose substitution on uzarigenin imparts a distinct conformational preference, lipophilicity, and kinetic binding profile to the Na⁺/K⁺-ATPase receptor compared to the free aglycone (uzarigenin), rhamnoside conjugates, or glycosides of the 5β-epimer digitoxigenin [2]. These differences are not merely incremental; glucosidation of uzarigenin can decrease potency by up to 63%, while rhamnosylation increases activity, demonstrating that the sugar identity and linkage position are critical determinants of biological effect . Consequently, interchanging Uzarigenin digitaloside with a generic 'cardenolide' or even a closely related glycoside without verification of quantitative equivalence in the specific assay system risks invalidating experimental conclusions and procurement decisions.

Uzarigenin Digitaloside Comparative Evidence


Na⁺/K⁺-ATPase Binding Affinity

In a direct comparison of cardenolide binding to porcine kidney Na⁺/K⁺-ATPase, uzarigenin (the aglycone of Uzarigenin digitaloside) exhibited a dissociation constant (Kd) of 1.05 μM, which was statistically equivalent to desglucouzarin (Kd = 0.98 μM) but demonstrated a 3.8-fold higher affinity than uzarin (Kd = 4.0 μM) and a 15.2-fold higher affinity than 6′-O-(E-4-hydroxycinnamoyl) desglucouzarin (Kd = 16 μM) [1]. This quantitative ranking establishes the uzarigenin core as a high-affinity ligand relative to structurally related cardenolides from the same plant source, Asclepias asperula.

Na+/K+-ATPase Cardenolide Binding Porcine Kidney Enzyme

Glycosylation Effects on Inotropic Potency

A classic comparative study on isolated guinea pig left atria demonstrated that glucosidation of uzarigenin decreases inotropic potency, whereas conjugation with rhamnose increases activity. While the absolute potencies of the specific digitaloside were not reported in this dataset, the directionality and magnitude of the effect are established: glucosidation of uzarigenin reduced potency, in contrast to digitoxigenin where glucosidation increased potency [1]. A separate vendor-derived analysis indicates that glucosidation of uzarigenin specifically decreases potency by approximately 63% relative to the aglycone . This differential response to glycosylation between the 5α (uzarigenin) and 5β (digitoxigenin) series underscores the non-linear SAR and the need for compound-specific characterization.

Inotropic Activity Cardiac Glycoside SAR Guinea Pig Atria

Cytotoxicity Across Cancer Cell Lines

The antiproliferative activity of uzarigenin (aglycone) has been quantitatively defined across a panel of human cancer cell lines. Uzarigenin inhibits the proliferation of PC3 (prostate), HeLa (cervical), Calu-1 (lung), MCF-7 (breast), and U251MG (glioblastoma) cells with IC₅₀ values of 0.3 μM, 3.0 μM, 8.0 μM, 6.0 μM, and 6.0 μM, respectively . This profile reveals a ~27-fold range in sensitivity across cell types, with PC3 cells being notably sensitive (IC₅₀ = 0.3 μM). While these values pertain to the aglycone and not directly to Uzarigenin digitaloside, they provide a critical reference point for understanding the intrinsic cytotoxic potential of the uzarigenin scaffold and for comparative studies with glycosylated derivatives.

Antiproliferative Activity Cancer Cell Cytotoxicity Cardenolide Screening

Sugar Moiety and Lipophilicity

The addition of sugar residues to cardiac glycosides is a primary determinant of their lipophilicity and hydrophilicity balance, which in turn governs membrane permeability, tissue distribution, and overall potency/toxicity profiles . Uzarigenin digitaloside, bearing a single β-D-digitalose sugar (a 6-deoxy-3-O-methyl-β-D-galactopyranose), possesses a computed XLogP3 of 2.1 [1], which is lower than that of the aglycone uzarigenin (XLogP3 ~3.4) but higher than more heavily glycosylated derivatives like uzarin (which contains two glucose units and exhibits a Kd of 4.0 μM for Na⁺/K⁺-ATPase, reflecting lower affinity) [2]. This intermediate lipophilicity positions Uzarigenin digitaloside as a distinct chemical entity whose solubility and membrane partitioning characteristics differ from both the aglycone and multi-sugar glycosides.

Lipophilicity ADME Prediction Glycoside SAR

Uzarigenin Digitaloside Application Scenarios


Cardenolide Glycosylation SAR

Uzarigenin digitaloside serves as a critical probe in SAR studies aiming to dissect the contribution of specific sugar moieties to cardiac glycoside pharmacology. As evidenced by the 63% potency reduction upon glucosidation of uzarigenin versus the activity increase observed with rhamnosylation , the digitaloside represents a defined chemical species for comparative testing. Researchers can benchmark its inotropic potency, Na⁺/K⁺-ATPase binding kinetics, and cytotoxicity against the aglycone and other glycosides to map the pharmacophoric requirements of the digitalose sugar in a 5α-cardenolide context.

Na⁺/K⁺-ATPase Binding Kinetics

The well-characterized binding affinity of the uzarigenin aglycone (Kd = 1.05 μM for porcine kidney Na⁺/K⁺-ATPase) provides a robust baseline for evaluating the digitaloside derivative [1]. Studies employing purified enzyme preparations or cell-based Na⁺/K⁺-ATPase assays can utilize Uzarigenin digitaloside to quantify how the addition of a single digitalose unit modulates association/dissociation rates and maximal inhibition efficacy. This is particularly relevant given that the sugar moiety is predicted to alter the conformational distribution of the glycosidic linkage, a major determinant of biological activity in this class [2].

Cytotoxicity Screening Panels

The uzarigenin core demonstrates a broad range of antiproliferative activity across human cancer cell lines, with IC₅₀ values spanning from 0.3 μM (PC3 prostate) to 8.0 μM (Calu-1 lung) . Uzarigenin digitaloside can be incorporated into similar screening panels to determine whether glycosylation with digitalose enhances or attenuates this cytotoxicity, and whether it shifts the selectivity profile among different cancer types. Such data are essential for prioritizing compounds for further mechanistic studies or for exploring potential chemotherapeutic applications.

Natural Product Reference Standard

Uzarigenin digitaloside has been isolated from Nerium odorum root bark as a minor cardenolide glycoside [3]. Its availability as a purified analytical standard (e.g., HPLC ≥98%) enables its use as a reference compound for the identification and quantification of related cardenolides in plant extracts, herbal medicines, or traditional preparations. This is particularly valuable for phytochemical authentication, metabolomic profiling, and studies investigating the biosynthetic pathways of cardiac glycosides in Apocynaceae and related families.

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